molecular formula C14H15NO6S B14997177 8-methoxy-3-(morpholin-4-ylsulfonyl)-2H-chromen-2-one

8-methoxy-3-(morpholin-4-ylsulfonyl)-2H-chromen-2-one

Cat. No.: B14997177
M. Wt: 325.34 g/mol
InChI Key: KAWUDUPRHUNQNJ-UHFFFAOYSA-N
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Description

8-methoxy-3-(morpholin-4-ylsulfonyl)-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family

Preparation Methods

The synthesis of 8-methoxy-3-(morpholin-4-ylsulfonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable chromenone derivative.

    Methoxylation: Introduction of a methoxy group at the 8th position of the chromenone ring.

    Sulfonylation: The chromenone derivative is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the morpholin-4-ylsulfonyl group at the 3rd position.

    Morpholine Introduction: Finally, the morpholine ring is introduced through nucleophilic substitution reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

8-methoxy-3-(morpholin-4-ylsulfonyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis to yield corresponding acids or alcohols.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

8-methoxy-3-(morpholin-4-ylsulfonyl)-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a subject of interest in drug discovery and development.

    Medicine: Due to its biological activities, it is studied for potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or photostability.

Mechanism of Action

The mechanism of action of 8-methoxy-3-(morpholin-4-ylsulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. Its anticancer properties could be attributed to the induction of apoptosis or inhibition of cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Similar compounds to 8-methoxy-3-(morpholin-4-ylsulfonyl)-2H-chromen-2-one include other chromenone derivatives with different substituents. These compounds may share similar biological activities but differ in potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:

    7-hydroxy-4-methylcoumarin: Known for its fluorescence properties.

    4-hydroxycoumarin: Used as an anticoagulant.

    6,7-dimethoxycoumarin: Exhibits anti-inflammatory activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H15NO6S

Molecular Weight

325.34 g/mol

IUPAC Name

8-methoxy-3-morpholin-4-ylsulfonylchromen-2-one

InChI

InChI=1S/C14H15NO6S/c1-19-11-4-2-3-10-9-12(14(16)21-13(10)11)22(17,18)15-5-7-20-8-6-15/h2-4,9H,5-8H2,1H3

InChI Key

KAWUDUPRHUNQNJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)N3CCOCC3

Origin of Product

United States

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